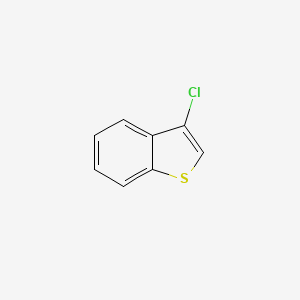

3-Chlorobenzothiophene

説明

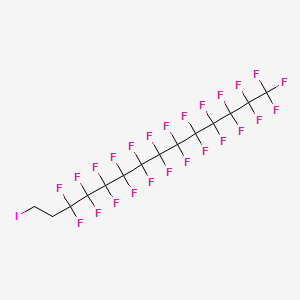

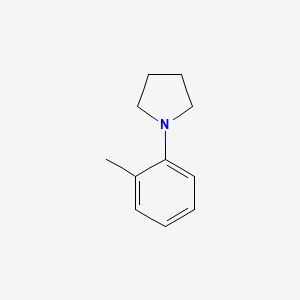

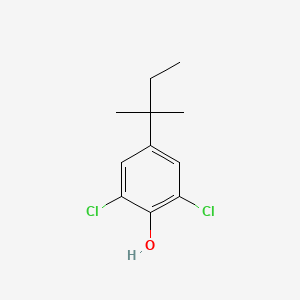

3-Chlorobenzothiophene is an organic compound that belongs to the family of benzothiophenes . It has a molecular formula of C8H5ClS .

Synthesis Analysis

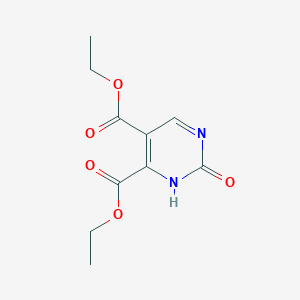

New this compound-1,3,4-oxadiazole substituted metallophthalocyanines have been efficiently synthesized by the reaction of tetracarboxy metallophthalocyanines with this compound acid hydrazide .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to the 4- and 5-positions of an imidazole ring . The structural integrity of the peripherally substituted metallophthalocyanine complexes were elucidated by elemental analyses, FT-IR, solid state electronic absorption spectroscopy and solid state 13C NMR spectroscopy .Chemical Reactions Analysis

The reaction of tetracarboxy metallophthalocyanines with this compound acid hydrazide leads to the synthesis of new this compound-1,3,4-oxadiazole substituted metallophthalocyanines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.64 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.科学的研究の応用

Synthesis and Biological Activities

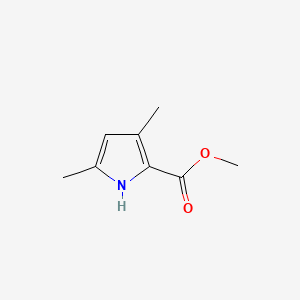

Synthesis of Derivatives for Biological Applications : 3-Chlorobenzothiophene can be used to synthesize various derivatives with potential biological activities. For instance, its conversion to acid hydrazide and further reactions result in compounds like thiosemicarbazides, thioxotetrahydropyrimidine, 1,3,4-thiadiazoles, and others. These derivatives have been explored for antimicrobial and anthelmintic activities (Naganagowda & Padmashali, 2010).

Utility in Synthesizing Novel Biheterocycles : Another application is the synthesis of novel biheterocycles using this compound-2-Carbonylisothiocyanate. This synthesis process involves reactions with different nucleophiles and leads to the creation of heterocyclic compounds, which have shown promise in antimicrobial, analgesic, and anti-inflammatory activities (Naganagowda & Padmashali, 2010).

Electronic and Optical Properties

Development of Electronic Materials : this compound derivatives are used in developing electronic materials. For example, Chloromethyl-functionalized EDOT (a derivative of 3,4-ethylenedioxythiophene), which is a versatile intermediate, facilitates the creation of functionalized EDOT derivatives. These derivatives, integrated into Poly(3,4-ethylenedioxythiophene) (PEDOT), retain individual properties of both the PEDOT backbone and acceptor moieties, showing potential in various organic electronic devices (Segura et al., 2006).

Polymer and Material Science Applications : this compound is integral in polymer and material science, particularly in the study of polythiophenes, a class of conjugated polymers. Research into the morphology and structural transition of different polythiophene derivatives provides insights into their potential applications in electronic devices and solar cells (Lu, Li, & Yang, 2008).

Environmental Applications

- Environmental Remediation : Compounds related to this compound, such as chlorophenols, are subjects of environmental studies. Research into the removal of chlorophenols from aqueous media involves the use of hydrophobic deep eutectic solvents, which highlights the potential for environmental remediation and pollution control (Adeyemi et al., 2020).

作用機序

Target of Action

3-Chloro-1-benzothiophene, also known as Benzo[b]thiophene, 3-chloro-, 3-Chlorobenzothiophene, or 3-chlorobenzo[b]thiophene, is a compound that has been studied for its potential anticancer effects . The primary target of this compound is the VEGFR2 receptor , which plays a crucial role in angiogenesis, a process that is essential for tumor growth and metastasis .

Mode of Action

The compound interacts with its target, the VEGFR2 receptor, by binding to its active site . This interaction can potentially inhibit the function of the receptor, thereby disrupting the process of angiogenesis. This disruption can lead to a decrease in tumor growth and potentially prevent metastasis .

Biochemical Pathways

Given its target, it is likely that it affects theVEGF signaling pathway , which is involved in angiogenesis . By inhibiting the VEGFR2 receptor, the compound could disrupt this pathway, leading to a decrease in the formation of new blood vessels, which are necessary for tumor growth and metastasis .

Result of Action

In vitro studies have shown that certain derivatives of 3-Chloro-1-benzothiophene have antiproliferative activities against cancer cell lines . For example, one derivative demonstrated significant activity, inducing apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells . This suggests that the compound could have a cytotoxic effect on cancer cells, leading to their death and a decrease in tumor growth .

生化学分析

Biochemical Properties

3-Chloro-1-benzothiophene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The compound interacts with various enzymes and proteins, such as kinases and oxidoreductases, which are involved in cellular signaling and metabolic pathways. These interactions often result in the modulation of enzyme activity, leading to changes in cellular processes.

Cellular Effects

The effects of 3-Chloro-1-benzothiophene on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it modulates the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory effects.

Molecular Mechanism

At the molecular level, 3-Chloro-1-benzothiophene exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For example, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. This inhibition results in the downregulation of signaling pathways that promote cell growth and survival. Additionally, 3-Chloro-1-benzothiophene can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1-benzothiophene have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3-Chloro-1-benzothiophene remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 3-Chloro-1-benzothiophene vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-Chloro-1-benzothiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels.

Transport and Distribution

The transport and distribution of 3-Chloro-1-benzothiophene within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-Chloro-1-benzothiophene within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 3-Chloro-1-benzothiophene plays a significant role in its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular processes. For example, the accumulation of 3-Chloro-1-benzothiophene in the nucleus can enhance its ability to regulate gene expression by interacting with transcription factors.

特性

IUPAC Name |

3-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURMGNDSRHGHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

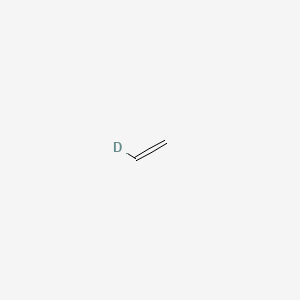

C1=CC=C2C(=C1)C(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223655 | |

| Record name | Benzo(b)thiophene, 3(?)-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7342-86-1 | |

| Record name | 3-Chlorobenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)thiophene, 3(?)-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBENZOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE587G4DK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-chlorobenzo[b]thiophene?

A1: The molecular formula of 3-chlorobenzo[b]thiophene is C8H5ClS, and its molecular weight is 168.64 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-chlorobenzo[b]thiophene?

A2: Common spectroscopic techniques used for characterizing 3-chlorobenzo[b]thiophene include:

- FT-IR Spectroscopy: Identifies functional groups by their characteristic vibrational frequencies. [, , , , , , , , , , ]

- NMR Spectroscopy (1H and 13C): Provides information about the number and types of hydrogen and carbon atoms and their connectivity within the molecule. [, , , , , , , , , , ]

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , , , , , , , ]

Q3: Does the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride reveal any significant intermolecular interactions?

A3: X-ray diffraction studies of 3-chlorobenzo[b]thiophene-2-carbonyl chloride crystals revealed weak CH…π interactions (3.626, 3.628 Å) connecting symmetry-related molecules along the b-axis. [] These interactions form two infinite chains, with Van der Waals forces dominating the overall packing structure. Interestingly, no significant π–π interactions were observed. []

Q4: How is 3-chlorobenzo[b]thiophene-2-carbonyl chloride typically synthesized?

A4: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride is commonly synthesized by reacting cinnamic acid with thionyl chloride. [, , , , , , , ]

Q5: What are some key reactions involving 3-chlorobenzo[b]thiophene derivatives?

A5: 3-Chlorobenzo[b]thiophene derivatives are versatile building blocks for various heterocyclic compounds, participating in reactions such as:

- Nucleophilic Substitution: The chlorine atom at the 3-position can be readily substituted by various nucleophiles, including amines, thiols, and hydrazines. [, , , , , , , , , , ]

- Palladium-Catalyzed Coupling Reactions: The carbon-chlorine bond can undergo Suzuki–Miyaura or Buchwald–Hartwig cross-couplings, enabling the introduction of aryl, heteroaryl, or amino groups at the 3-position. [, ]

- Photocyclization: N-phenyl-3-chlorobenzo[b]thiophene-2-carboxamides can undergo photocyclization to form dimethoxy[1]benzothieno[2,3-c]quinolines. [, ]

- Electrophilic Addition-Cyclization: Diarylalkynes can be transformed into 3-chlorobenzo[b]thiophenes via a two-step electrophilic addition-cyclization procedure, which proceeds efficiently in solution or on a solid support. []

Q6: What are the potential applications of 3-chlorobenzo[b]thiophene derivatives?

A6: 3-Chlorobenzo[b]thiophene derivatives have shown promise in various fields, including:

- Antimicrobial Agents: Many synthesized derivatives have been screened for antibacterial and antifungal activities, revealing promising candidates with good to moderate efficacy. [, , , , , , ]

- Corrosion Inhibitors: 3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC) has demonstrated corrosion inhibition properties for 6061 Al alloy/SiCp composite in hydrochloric acid. [] CBTC acts predominantly as a cathodic inhibitor, with its efficiency influenced by concentration and temperature. []

- Dielectric Materials: Metallophthalocyanines incorporating 3-chlorobenzothiophene-1,3,4-oxadiazole units have been investigated for dielectric properties. [] These complexes exhibit non-Debye type relaxation behavior, suggesting potential applications in electronic devices. []

- Anti-Breast Cancer Agents: Computational studies using molecular docking and ADMET profiling have suggested the potential of certain 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives as anti-breast cancer agents. [] These derivatives exhibited promising interactions with the Estrogen Receptor alpha (ERα), a crucial target in breast cancer therapy. []

Q7: Are there specific structural features within 3-chlorobenzo[b]thiophene derivatives that correlate with enhanced antimicrobial activity?

A7: While specific structure-activity relationships require further investigation, preliminary studies suggest that incorporating various pharmacophores onto the benzo[b]thiophene core influences antimicrobial activity. For instance, introducing substituted phenyl rings, pyrazole moieties, or thiazolidinone rings enhances the activity against specific bacterial or fungal strains. [, , ]

Q8: How is computational chemistry used in research related to 3-chlorobenzo[b]thiophene?

A8: Computational chemistry plays a significant role in:

- Understanding Reaction Mechanisms: Theoretical analysis can elucidate the mechanism of palladium-catalyzed decarboxylative Heck-type coupling reactions involving 3-chlorobenzo[b]thiophene-2-carboxylic acids. [] For instance, studies reveal that silver chloride, formed during the reaction, facilitates CO2 dissociation by coordinating with the carboxyl group, highlighting the influence of reaction conditions on the reaction pathway. []

- Predicting Biological Activity: Molecular docking studies are employed to predict the binding affinity and interactions of 3-chlorobenzo[b]thiophene derivatives with biological targets like ERα. []

- Assessing ADMET Properties: In silico tools help predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of potential drug candidates. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。